molecular formula C8F16O3S B12064472 1-(Perfluorohexyl)trifluoroethanesultone

1-(Perfluorohexyl)trifluoroethanesultone

Cat. No.: B12064472
M. Wt: 480.12 g/mol
InChI Key: HLGKYXFEAWERAS-UHFFFAOYSA-N
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Description

1-(Perfluorohexyl)trifluoroethanesultone is a fluorinated organic compound with the molecular formula C8F16O3S and a molecular weight of 480.12 g/mol . This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications.

Preparation Methods

The synthesis of 1-(Perfluorohexyl)trifluoroethanesultone typically involves the reaction of perfluorohexyl iodide with trifluoroethanesulfonyl fluoride under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and an aprotic solvent, like acetonitrile, at elevated temperatures. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity.

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. These methods are optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

1-(Perfluorohexyl)trifluoroethanesultone undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the trifluoroethanesulfonyl group is replaced by other nucleophiles, such as amines or alcohols.

    Oxidation and Reduction: While the perfluoroalkyl chain is generally resistant to oxidation and reduction, the sulfonyl group can undergo redox reactions under specific conditions.

    Hydrolysis: In the presence of water and a catalyst, this compound can hydrolyze to form perfluorohexyl alcohol and trifluoroethanesulfonic acid.

Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), acids (e.g., sulfuric acid), and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Perfluorohexyl)trifluoroethanesultone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Perfluorohexyl)trifluoroethanesultone exerts its effects is primarily through its interaction with molecular targets via its sulfonyl and perfluoroalkyl groups. These interactions can influence the physical and chemical properties of the target molecules, leading to changes in their behavior and function. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(Perfluorohexyl)trifluoroethanesultone can be compared with other similar compounds, such as:

    Perfluorohexanesulfonyl fluoride: Similar in structure but lacks the trifluoroethanesulfonyl group, leading to different reactivity and applications.

    Perfluorohexyl iodide: Used as a precursor in the synthesis of this compound but has different chemical properties and uses.

    Trifluoroethanesulfonyl fluoride: Another precursor with distinct reactivity due to the absence of the perfluoroalkyl chain.

The uniqueness of this compound lies in its combination of the perfluoroalkyl and trifluoroethanesulfonyl groups, which confer both high stability and specific reactivity, making it valuable for specialized applications .

Properties

Molecular Formula

C8F16O3S

Molecular Weight

480.12 g/mol

IUPAC Name

3,4,4-trifluoro-3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)oxathietane 2,2-dioxide

InChI

InChI=1S/C8F16O3S/c9-1(10,3(13,14)5(17,18)7(20,21)22)2(11,12)4(15,16)6(19)8(23,24)27-28(6,25)26

InChI Key

HLGKYXFEAWERAS-UHFFFAOYSA-N

Canonical SMILES

C1(C(OS1(=O)=O)(F)F)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F

Origin of Product

United States

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